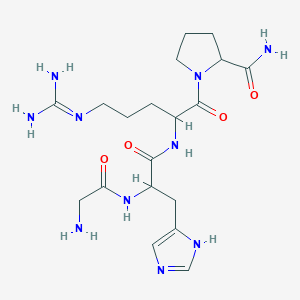![molecular formula C10H13NO6 B13384111 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one](/img/structure/B13384111.png)
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Deazauridine is a structural analog of uridine, a naturally occurring nucleoside. It is known for its ability to inhibit the biosynthesis of cytidine-5’-triphosphate by competitively inhibiting cytidine triphosphate synthetase . This compound has garnered interest due to its potential antitumor and antiviral activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deazauridine typically involves the modification of uridine. One common method includes the replacement of the nitrogen atom at position 3 of the uridine molecule with a carbon atom . This process can be achieved through various chemical reactions, including nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of 3-Deazauridine involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes multiple purification steps, such as crystallization and chromatography, to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Deazauridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can alter the double bonds within the pyrimidine ring.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of 3-Deazauridine, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
3-Deazauridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.
Biology: It is studied for its effects on cellular processes, including RNA synthesis and cell proliferation.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
3-Deazauridine exerts its effects by inhibiting cytidine triphosphate synthetase, leading to a reduction in cellular cytidine triphosphate levels . This inhibition disrupts RNA synthesis, which is crucial for the replication of RNA viruses and the proliferation of cancer cells . The compound’s molecular targets include enzymes involved in nucleotide biosynthesis and RNA polymerases .
Comparación Con Compuestos Similares
Similar Compounds
5-Azacytidine: Another nucleoside analog with antitumor activity.
Cytosine Arabinoside: Used in the treatment of certain cancers.
Thymidine: A nucleoside involved in DNA synthesis.
Uniqueness
3-Deazauridine is unique due to its specific inhibition of cytidine triphosphate synthetase and its ability to enhance the cytotoxicity of other antitumor agents . Its structural modification at position 3 distinguishes it from other nucleoside analogs and contributes to its distinct biological activities .
Propiedades
Fórmula molecular |
C10H13NO6 |
|---|---|
Peso molecular |
243.21 g/mol |
Nombre IUPAC |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one |
InChI |
InChI=1S/C10H13NO6/c12-4-6-8(15)9(16)10(17-6)11-2-1-5(13)3-7(11)14/h1-3,6,8-10,12-13,15-16H,4H2 |
Clave InChI |
CBOKZNLSFMZJJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O |
Solubilidad |
H2O 18 (mg/mL) DMSO > 150 (mg/mL) EtOH < 1 (mg/mL) DMF > 150 (mg/mL) EtOAc 0.2 (mg/mL) CHC13 0.2 (mg/mL) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid;trihydrate](/img/structure/B13384032.png)


![sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13384061.png)
![N-(4-([(2-Amino-4-hydroxypteridin-6-yl)methyl]amino)benzoyl)glutamic acid dihydrate](/img/structure/B13384071.png)

![2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13384077.png)


![(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13384090.png)




